molecular formula C19H20N4O5 B2812791 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1005304-26-6

2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2812791
CAS No.: 1005304-26-6
M. Wt: 384.392
InChI Key: GYQZONNKBQATNB-UHFFFAOYSA-N
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Description

This compound features a pyrido[2,3-d]pyrimidine core, a bicyclic heterocyclic system with fused pyridine and pyrimidine rings. Key substituents include a 5-ethoxy group, a 1-methyl group at the pyrimidine ring, and an N-(2-methoxyphenyl)acetamide side chain.

Properties

IUPAC Name

2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5/c1-4-28-14-9-10-20-17-16(14)18(25)23(19(26)22(17)2)11-15(24)21-12-7-5-6-8-13(12)27-3/h5-10H,4,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQZONNKBQATNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC3=CC=CC=C3OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials : The synthesis begins with accessible precursors like ethyl acetate, methoxybenzene, and methylamine.

  • Stepwise Synthesis

    • Step 1 : Condensation of ethyl acetate with methoxybenzene in the presence of an acid catalyst to form an intermediate.

    • Step 2 : Introduction of the pyrimidine ring via cyclization reaction using methylamine and formamide under high-temperature conditions.

    • Step 3 : Further functionalization by treating the resulting intermediate with ethanol and appropriate dehydrating agents to form the final product.

  • Reaction Conditions : Requires precise temperature control, typically between 80-150°C, depending on the stage, and may involve prolonged reaction times to ensure complete transformation. Catalysts like p-Toluenesulfonic acid might be used to facilitate specific steps.

Industrial Production Methods

Industrial scale production would likely adapt these synthetic routes to more scalable processes, such as continuous flow chemistry, to enhance efficiency and yield while minimizing waste and energy consumption. Optimization of catalysts and solvents would be pivotal to making the process economically viable.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation : The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of carboxylic acids and other oxidized derivatives.

  • Reduction : Reduction can occur at the pyrido[2,3-d]pyrimidine ring, potentially leading to the opening of the ring structure under extreme conditions.

  • Substitution : The aromatic rings present in the structure facilitate substitution reactions, especially electrophilic aromatic substitutions, yielding a variety of derivatives with different substituents.

Common Reagents and Conditions

  • Oxidation : Common oxidizing agents such as potassium permanganate or chromic acid are used under controlled temperature and pH.

  • Reduction : Employs hydrogen gas in the presence of metal catalysts like palladium on carbon (Pd/C) under high pressure.

  • Substitution : Utilizes reagents like bromine or chlorine for halogenation reactions in the presence of Lewis acids such as AlCl3 to facilitate the process.

Major Products

The major products include various oxidized, reduced, or substituted derivatives, which can further undergo complex reactions, broadening the spectrum of possible applications.

Scientific Research Applications

2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide shows potential in several scientific fields:

  • Chemistry : Utilized in the synthesis of novel heterocyclic compounds for studying structure-activity relationships.

  • Biology : Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other key biological molecules.

  • Medicine : Explored for its anti-inflammatory, anticancer, and antiviral properties. The compound’s ability to interact with specific biological targets makes it a candidate for drug development.

  • Industry : May serve as an intermediate in the production of complex organic molecules used in pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The compound's mechanism of action involves binding to molecular targets such as enzymes and receptors. Its structure allows for interactions with active sites, potentially inhibiting enzyme activity or modulating receptor functions. The pathways involved include modulation of kinase signaling pathways, influencing cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to analogs based on core structure, substituents, and reported bioactivities.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Bioactivity/Properties References
Target Compound Pyrido[2,3-d]pyrimidine 5-ethoxy, 1-methyl, N-(2-methoxyphenyl)acetamide Not explicitly reported (structural inference)
2-(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-N,N-bis-(2-hydroxy-ethyl)acetamide (Compound 5, ) Pyrimidine N,N-bis(2-hydroxyethyl)acetamide Synthetic intermediate; no bioactivity
N-(3-{[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide (Compound 12, ) Thieno[2,3-d]pyrimidine 4-methoxyphenyl, N-(3-hydroxyphenyl)acetamide Kinase inhibition (implied by structure)
2-(4-((2,4-Dioxothiazolidin-5-Ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides () Thiazolidinedione-acetamide hybrid Thiazolidinedione, methoxyphenoxy, variable N-substituents Hypoglycemic activity (IC50: 0.5–2.1 μM)
N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide () Pyrazolo[3,4-d]pyrimidine Fluorinated chromenone, fluorophenyl, acetamide Kinase inhibitor (e.g., mTOR/PI3K)

Key Observations

Core Heterocycle Variations: The pyrido[2,3-d]pyrimidine core in the target compound is distinct from thieno[2,3-d]pyrimidine () and pyrazolo[3,4-d]pyrimidine (). These variations influence electronic properties and binding affinities. For example, thieno-pyrimidines often exhibit enhanced π-stacking interactions due to the sulfur atom . Pyrimidine derivatives with thiazolidinedione moieties () demonstrate potent hypoglycemic activity, suggesting that the target compound’s pyrido-pyrimidine core could be optimized for similar metabolic targets .

Substituent Effects :

  • The N-(2-methoxyphenyl)acetamide group in the target compound parallels the acetamide side chains in and . In , this group enhances binding to peroxisome proliferator-activated receptors (PPAR-γ), a target for antidiabetic drugs .
  • Ethoxy and methoxy groups in the target compound likely increase lipophilicity compared to hydroxylated analogs (e.g., Compound 5 in ), which may improve pharmacokinetic properties .

Biological Activity Trends :

  • Pyrazolo-pyrimidine analogs () with fluorinated aromatic systems show kinase inhibition, implying that the target compound’s ethoxy and methoxy groups could be tailored for selective kinase modulation .
  • Thiazolidinedione-acetamide hybrids () highlight the importance of the acetamide linker in mediating hydrogen bonding with biological targets, a feature conserved in the target compound .

Table 2: Physicochemical Comparison

Compound Melting Point (°C) LogP (Predicted) Solubility (aq.)
Target Compound Not reported ~2.8 (estimated) Low (high lipophilicity)
Compound 12 () 160–161 3.1 Moderate in DMSO
Thiazolidinedione-acetamide () 180–185 (avg.) 2.5–3.2 Low to moderate

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing this compound?

Methodological Answer:
Synthesis involves multi-step reactions, starting with the condensation of pyrido[2,3-d]pyrimidine precursors with acetamide derivatives. Key steps include:

  • Functional group protection : Use of ethoxy and methyl groups requires selective protection to avoid side reactions during cyclization .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield (from 45% to 72%) by enhancing reaction kinetics .
  • Solvent optimization : Polar aprotic solvents like DMF or DMSO stabilize intermediates during nucleophilic substitution .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

Basic: How is structural integrity confirmed post-synthesis?

Methodological Answer:
A combination of spectroscopic and chromatographic techniques is used:

  • NMR : Compare experimental 1H^1H-NMR chemical shifts (e.g., δ 3.8 ppm for -OCH3_3, δ 7.5-8.1 ppm for aromatic protons) with predicted values .
  • IR : Validate carbonyl stretches (C=O at 1667 cm1^{-1}) and amide N-H bonds (3468 cm1^{-1}) .
  • Mass spectrometry : Confirm molecular weight (theoretical: 386.4 g/mol; observed: 386.3 [M+H]+^+) .
  • HPLC : Purity >98% confirmed via reverse-phase C18 column (acetonitrile/water, 70:30) .

Basic: What in vitro bioactivity assays are recommended for preliminary screening?

Methodological Answer:

  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP-Glo^\text{™}) at 10 µM–100 µM concentrations to quantify IC50_{50} values .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure and dose-response curves .
  • Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid to assess bioavailability .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Assay standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Metabolite interference : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed amide bonds) that may skew IC50_{50} values .
  • Structural analogs : Compare activity of derivatives (e.g., substituting ethoxy with methoxy) to isolate substituent effects .

Advanced: What strategies optimize in vivo pharmacokinetic profiles?

Methodological Answer:

  • Prodrug modification : Introduce ester groups at the ethoxy moiety to enhance intestinal absorption, followed by enzymatic cleavage in plasma .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to improve solubility and prolong half-life in rodent models .
  • Toxicokinetics : Monitor plasma levels in Wistar rats (dose: 50 mg/kg) via LC-MS to assess Cmax_{max} and AUC .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

  • Variable substituents : Synthesize analogs with modifications at the 5-ethoxy (e.g., replace with Cl, F) or 2-methoxyphenyl (e.g., nitro, acetyl) positions .
  • 3D-QSAR modeling : Use Schrödinger Suite to correlate steric/electronic descriptors (e.g., logP, polar surface area) with kinase inhibition data .
  • Crystallography : Co-crystallize with target enzymes (e.g., CDK2) to identify hydrogen-bonding interactions at the active site .

Advanced: How to address stability issues under physiological conditions?

Methodological Answer:

  • Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C for 24 hours. Monitor degradation via HPLC .
  • Lyophilization : Stabilize as a lyophilized powder (mannitol as cryoprotectant) for long-term storage .
  • Light sensitivity : Store in amber vials under nitrogen to prevent photodegradation of the pyrimidine core .

Advanced: What computational methods predict metabolite formation?

Methodological Answer:

  • In silico tools : Use GLORYx or SyGMa to simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation, glucuronidation) .
  • Molecular docking : AutoDock Vina predicts binding affinities of metabolites to hepatic enzymes like CYP450 .
  • Validation : Compare predicted metabolites with experimental LC-HRMS data from hepatocyte incubations .

Advanced: How to ensure enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral chromatography : Use Chiralpak IA-3 column (hexane/isopropanol 90:10) to resolve enantiomers .
  • Asymmetric catalysis : Employ Evans’ oxazaborolidine catalysts during cyclization to achieve >99% ee .
  • Circular dichroism : Verify enantiopurity via Cotton effects at 220–250 nm .

Advanced: What techniques identify off-target effects in complex biological systems?

Methodological Answer:

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged probes to map off-target interactions .
  • RNA-seq : Compare transcriptomic profiles of treated vs. untreated cells to uncover pathway dysregulation .
  • Thermal shift assay : Monitor protein denaturation (e.g., CETSA) to detect unintended binding .

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